3-Benzyl-6-isopropyl-2,5-piperazinedione
3-Benzyl-6-isopropyl-2,5-piperazinedione
3-Benzyl-6-isopropyl-2,5-piperazinedione is a natural product found in Coffea arabica and Streptomyces with data available.
Brand Name:
Vulcanchem
CAS No.:
14474-71-6
VCID:
VC20975373
InChI:
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)
SMILES:
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Molecular Formula:
C14H18N2O2
Molecular Weight:
246.3 g/mol
3-Benzyl-6-isopropyl-2,5-piperazinedione
CAS No.: 14474-71-6
Cat. No.: VC20975373
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Benzyl-6-isopropyl-2,5-piperazinedione is a natural product found in Coffea arabica and Streptomyces with data available. |
|---|---|
| CAS No. | 14474-71-6 |
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 3-benzyl-6-propan-2-ylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) |
| Standard InChI Key | OQQPOHUVAQPSHJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator